molecular formula C21H19N3O2S2 B2761398 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-75-6

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2761398
CAS No.: 863594-75-6
M. Wt: 409.52
InChI Key: MLGBLUHCEUNYLI-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that combines multiple bioactive heterocyclic moieties. The thiazolo[5,4-b]pyridine scaffold is known for its broad spectrum of pharmacological activities, making this compound of significant interest in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The compound 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interactions between this compound and PI3Ks are of inhibitory nature, leading to a decrease in the activity of these enzymes .

Cellular Effects

This compound influences cell function by inhibiting PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on PI3Ks can lead to changes in the behavior of cells, potentially influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are yet to be studied. Given its potent inhibitory activity against PI3Ks, it is likely that varying dosages of this compound could have different effects on cellular function .

Metabolic Pathways

Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with PI3Ks, it is likely that this compound could have effects on its localization or accumulation .

Subcellular Localization

Given its interaction with PI3Ks, it is likely that this compound could be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. The process includes the construction of the thiazolo[5,4-b]pyridine scaffold, which can be achieved through the annulation of pyridine to thiazole derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and computational chemistry to identify the most efficient pathways and conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluorophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2,4-disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of the thiazolo[5,4-b]pyridine scaffold and the benzenesulfonamide group. This combination enhances its pharmacological profile, making it a promising candidate for further research and development .

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBLUHCEUNYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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